molecular formula C13H16BFO4 B13613697 2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13613697
M. Wt: 266.07 g/mol
InChI Key: PSCUQFHEFRZZNE-UHFFFAOYSA-N
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Description

2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorinated benzo[d][1,3]dioxole ring and a tetramethyl-1,3,2-dioxaborolane moiety. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluorobenzo[d][1,3]dioxole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction parameters. Additionally, the purification process can be streamlined by employing techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation Reactions: The compound can be oxidized to form the corresponding boronic acid or borate ester.

    Reduction Reactions: The fluorinated benzo[d][1,3]dioxole ring can undergo reduction reactions to form the corresponding dihydro derivative.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF) are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products

    Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of boronic acids or borate esters.

    Reduction: Formation of dihydro derivatives of the benzo[d][1,3]dioxole ring.

Scientific Research Applications

2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group can form a transient complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. This reactivity is exploited in the synthesis of various bioactive compounds and materials. Additionally, the fluorinated benzo[d][1,3]dioxole ring can interact with biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid: Shares a similar benzo[d][1,3]dioxole ring but differs in the boronic acid functionality.

    (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)boronic acid: Contains a difluorinated benzo[d][1,3]dioxole ring and boronic acid group.

    3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: Features a benzo[d][1,3]dioxole ring and is used in anticancer research.

Uniqueness

2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorinated benzo[d][1,3]dioxole ring and a tetramethyl-1,3,2-dioxaborolane moiety. This structural arrangement imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research.

Properties

Molecular Formula

C13H16BFO4

Molecular Weight

266.07 g/mol

IUPAC Name

2-(5-fluoro-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H16BFO4/c1-12(2)13(3,4)19-14(18-12)10-8(15)5-6-9-11(10)17-7-16-9/h5-6H,7H2,1-4H3

InChI Key

PSCUQFHEFRZZNE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2OCO3)F

Origin of Product

United States

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